2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit potent anticancer activity. For instance, a study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which demonstrated significant anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were nearly as active as the chemotherapy drug doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Another study focused on the synthesis of derivatives from visnaginone and khellinone, leading to the discovery of compounds with significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. These findings suggest that certain derivatives of thieno[3,2-d]pyrimidine could serve as potential anti-inflammatory and analgesic agents, offering a new approach to pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. A research effort led to the synthesis of novel thienopyrimidine linked rhodanine derivatives, which exhibited potent antibacterial activity against various bacterial strains, including E. coli and B. subtilis, as well as antifungal potency against fungi like Aspergillus flavus and Candida albicans. These results indicate the potential of these compounds in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Central Nervous System (CNS) Depressant Activity
Research into 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and their derivatives revealed marked sedative actions, indicating their potential use as central nervous system depressants. This suggests that these compounds could be explored further for their applicability in treating conditions related to CNS hyperactivity (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Mechanism of Action
Mode of Action
Based on its structural features, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to other thieno[3,2-d]pyrimidin-2-yl compounds, it may influence pathways involving kinases or other enzymes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-27-16-9-7-15(8-10-16)24-20(26)19-17(11-12-28-19)23-21(24)29-13-18(25)22-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFGRKZQXKEWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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